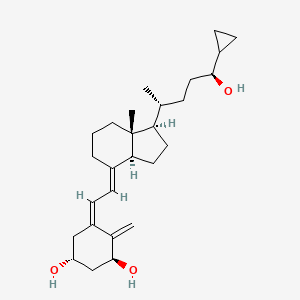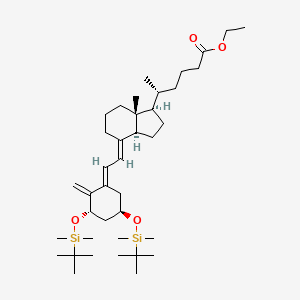
Gabapentina-d6 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin-d6 Hydrochloride is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat neuropathic pain and partial seizures. The deuterium atoms in Gabapentin-d6 Hydrochloride replace the hydrogen atoms in the parent compound, gabapentin, which can enhance its metabolic stability and pharmacokinetic properties. This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies.
Aplicaciones Científicas De Investigación
Gabapentin-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin in biological systems.
Medicine: Used in clinical research to investigate the efficacy and safety of gabapentin in treating various neurological disorders.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the therapeutic effects of gabapentin.
Mecanismo De Acción
Target of Action
Gabapentin-d6 HCl, commonly known as Gabapentin, primarily targets the alpha-2-delta-1 subunit of voltage-gated calcium channels . These channels are located throughout the brain and are crucial for the transmission of signals .
Mode of Action
Instead, it binds with high affinity to the alpha-2-delta-1 subunit of voltage-gated calcium channels . This binding is believed to modulate the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception .
Biochemical Pathways
The effect of Gabapentin is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn . The precise mechanism through which Gabapentin interacts with Cavα2δ subunits and how these interactions lead to an alteration of calcium channel trafficking are still being studied .
Pharmacokinetics
Gabapentin is absorbed from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent . The apparent oral clearance is directly proportional to creatinine clearance . The half-life of Gabapentin in adults with normal renal function is between 5 to 7 hours, and this increases with decreased renal function .
Result of Action
Gabapentin is an anticonvulsant medication used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . It has been found to be effective in treating sleep disorders such as insomnia and restless legs syndrome that are the result of an underlying illness .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Gabapentin, with decreased renal function leading to increased half-life . Furthermore, the presence of other medications can also influence the action of Gabapentin, as it has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .
Safety and Hazards
Gabapentin can cause life-threatening breathing problems, especially if you already have a breathing disorder or if you use other medicines that can make you drowsy or slow your breathing . Some people have thoughts about suicide while taking seizure medicine . Seizures may increase if you stop using Gabapentin suddenly .
Direcciones Futuras
Gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older . Despite RCTs documenting the adverse events of Gabapentinoids on the nervous system, there was no evidence of Gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .
Análisis Bioquímico
Biochemical Properties
Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its biochemical reactions . Gabapentin-d6 HCl does not interact with the Cavα2δ-3 and Cavα2δ-4 subunits .
Cellular Effects
Gabapentin-d6 HCl exhibits several distinct pharmacological activities, including blocking the excitatory influx of calcium, reducing the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation, inhibiting glutamate release, interfering with the activation of NMDA receptors, enhancing GABA synthesis, and increasing cell-surface expression of δGABA_A receptors . These activities contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
The molecular mechanism of Gabapentin-d6 HCl involves binding to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This leads to a reduction in the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Gabapentin-d6 HCl enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation, but only at high concentrations .
Dosage Effects in Animal Models
In animal models, Gabapentin-d6 HCl has been found to be useful in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain and anxiety . Further trials and pharmacokinetic studies are needed for the definition of an effective dosage regimen .
Metabolic Pathways
Gabapentin-d6 HCl is involved in the GABA synthetic pathway . It enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation .
Transport and Distribution
Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Gabapentin-d6 HCl is highly dependent on the cell type . For example, in T lymphocytes of the immune system, nuclear translocation of Gabapentin-d6 HCl has been linked to the activation of T-cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride typically involves the deuteration of gabapentin. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of Gabapentin-d6 Hydrochloride involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions: Gabapentin-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gabapentin-lactam, a cyclic derivative.
Reduction: Reduction reactions can convert gabapentin-lactam back to gabapentin.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Gabapentin-lactam: Formed through intramolecular cyclization during oxidation.
Gabapentin Derivatives: Various derivatives can be synthesized through substitution reactions, depending on the reagents used.
Comparación Con Compuestos Similares
Gabapentin: The parent compound, used for similar therapeutic purposes but without the deuterium labeling.
Pregabalin: Another GABA analog with similar pharmacological effects but different chemical structure and potency.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness: Gabapentin-d6 Hydrochloride is unique due to its deuterium labeling, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both preclinical and clinical research settings.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Gabapentin-d6 HCl involves the deuteration of Gabapentin followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Gabapentin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Gabapentin is dissolved in D2O and heated under reflux with NaOH to exchange the hydrogen atoms with deuterium atoms.", "The resulting solution is cooled and acidified with HCl to form Gabapentin-d6.", "Gabapentin-d6 is then dissolved in ethanol and reacted with HCl to form Gabapentin-d6 HCl.", "The product is isolated by filtration and drying." ] } | |
Número CAS |
1432061-73-8 |
Fórmula molecular |
C9H12NO2D6Cl |
Peso molecular |
213.74 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
60142-95-2 (unlabelled) |
Sinónimos |
Gabapentin-d6 Hydrochloride; 1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride |
Etiqueta |
Gabapentin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)




![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
